Cas no 74048-41-2 (9,11-Anhydro Fusidic Acid)

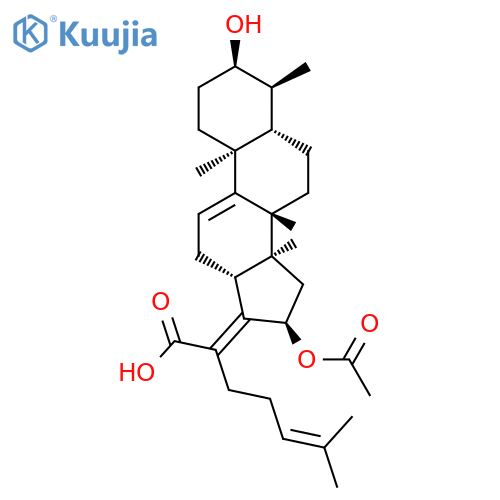

9,11-Anhydro Fusidic Acid structure

商品名:9,11-Anhydro Fusidic Acid

9,11-Anhydro Fusidic Acid 化学的及び物理的性質

名前と識別子

-

- 9,11-Anhydro Fusidic Acid

- (2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16R)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

- (8α,13α,14β,17Z)-16β-Acetoxy-3α-hydroxy-9,11-didehydro-29-nor-5α-dammara-17(20),24-dien-21-oic acid

- A,13

- A,14

- A,16

- A,17Z)-16-(Acetyloxy)-3-hydroxy-29-nordammara-9(11),17(20),24-trien-21-oic Acid

- A,4

- A,8

- Fusidic acid EP Impurity L

- Fusidic Acid Impurity L(EP)

- (2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

- 9,11-Anhydrofusidic Acid

- ent-(17Z)-16alpha-(acetyloxy)-3beta-hydroxy-4beta,8,14-trimethyl-18-nor-5beta,10alpha-cholesta-9(11),17(20),24-trien-21-oic acid

- FUSIDIC ACID IMPURITY L [EP IMPURITY]

- 74048-41-2

- RZD6436JQV

- 29-Nordammara-9(11),17(20),24-trien-21-oic acid, 16-(acetyloxy)-3-hydroxy-, (3alpha,4alpha,8alpha,13alpha,14beta,16beta,17Z)-

- (3?,4?,8?,13?,14?,16?,17Z)-16-(Acetyloxy)-3-hydroxy-29-nordammara-9(11),17(20),24-trien-21-oic Acid; 9,11-Anhydrofusidic Acid; Fusidic Acid EP Impurity L

- (8alpha,13alpha,14beta,17Z)-16beta-Acetoxy-3alpha-hydroxy-9,11-didehydro-29-nor-5alpha-dammara-17(20),24-dien-21-oic acid

-

- インチ: InChI=1S/C31O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32

- InChIKey: RBVYCBIQIAASKN-UHFFFAOYSA-N

- ほほえんだ: [#6]-[#6]-1-[#6](-[#8])-[#6]-[#6]C2([#6])[#6]-1-[#6]-[#6]C1([#6])[#6]2=[#6]-[#6]-[#6]2\[#6](-[#6](-[#6]C12[#6])-[#8]-[#6](-[#6])=O)=[#6](\[#6]-[#6]\[#6]=[#6](/[#6])-[#6])-[#6](-[#8])=O |t:15|

計算された属性

- せいみつぶんしりょう: 498.33500

- どういたいしつりょう: 498.33452456g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 36

- 回転可能化学結合数: 6

- 複雑さ: 1020

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.1

- トポロジー分子極性表面積: 83.8Ų

じっけんとくせい

- PSA: 83.83000

- LogP: 6.61540

9,11-Anhydro Fusidic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

9,11-Anhydro Fusidic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-479573-5mg |

9,11-Anhydro Fusidic Acid, |

74048-41-2 | 5mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AH17402-25mg |

(8α,13α,14β,17Z)-16β-Acetoxy-3α-hydroxy-9,11-didehydro-29-nor-5α-dammara-17(20),24-dien-21-oic acid |

74048-41-2 | 25mg |

$746.00 | 2024-04-19 | ||

| A2B Chem LLC | AH17402-5mg |

(8α,13α,14β,17Z)-16β-Acetoxy-3α-hydroxy-9,11-didehydro-29-nor-5α-dammara-17(20),24-dien-21-oic acid |

74048-41-2 | 5mg |

$255.00 | 2024-04-19 | ||

| A2B Chem LLC | AH17402-50mg |

(8α,13α,14β,17Z)-16β-Acetoxy-3α-hydroxy-9,11-didehydro-29-nor-5α-dammara-17(20),24-dien-21-oic acid |

74048-41-2 | 50mg |

$1200.00 | 2024-04-19 | ||

| TRC | A639500-50mg |

9,11-Anhydro Fusidic Acid |

74048-41-2 | 50mg |

$ 1642.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479573-5 mg |

9,11-Anhydro Fusidic Acid, |

74048-41-2 | 5mg |

¥2,858.00 | 2023-07-10 | ||

| TRC | A639500-5mg |

9,11-Anhydro Fusidic Acid |

74048-41-2 | 5mg |

$ 207.00 | 2023-04-19 |

9,11-Anhydro Fusidic Acid 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

74048-41-2 (9,11-Anhydro Fusidic Acid) 関連製品

- 470-17-7(Isoalantolactone)

- 16711-91-4(11-Keto Fusidic Acid)

- 6990-06-3(Fusidic acid)

- 546-43-0(Alantolactone)

- 79233-15-1(Deoxyandrographolide)

- 136040-43-2(Schisanlactone E)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量